2-(Benzenesulfonyl)-1H-pyrrole

Description

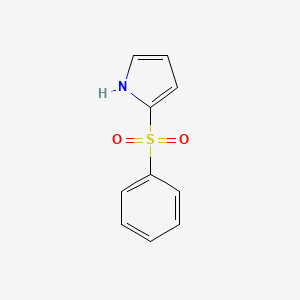

2-(Benzenesulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a benzenesulfonyl group. This sulfonyl group imparts significant electron-withdrawing effects, enhancing the acidity of the pyrrole NH proton and modulating reactivity in substitution or coupling reactions.

Properties

CAS No. |

82511-58-8 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-1H-pyrrole |

InChI |

InChI=1S/C10H9NO2S/c12-14(13,10-7-4-8-11-10)9-5-2-1-3-6-9/h1-8,11H |

InChI Key |

ZBFTZNKRTMPTDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1H-pyrrole typically involves the reaction of pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrole+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Benzenesulfonyl)-2-nitro-1H-pyrrole

- Molecular Formula : C₁₀H₈N₂O₄S

- Molecular Weight : 252.24 g/mol

- Key Features: The addition of a nitro group at the 2-position introduces strong electron-withdrawing effects, further polarizing the pyrrole ring. This enhances electrophilic substitution reactivity compared to non-nitrated analogs.

- Applications : Likely serves as a precursor for nitro-reduction reactions to generate amines or as a substrate in cross-coupling chemistry.

2-Benzoyl-1H-pyrrole

- Molecular Formula: C₁₁H₉NO

- Molecular Weight : 171.2 g/mol

- Key Features : The benzoyl group (C₆H₅CO-) at the 2-position is less electron-withdrawing than the benzenesulfonyl group, resulting in milder NH acidity. The compound exhibits a lower melting point (75–77°C) compared to sulfonylated analogs, likely due to reduced polarity and weaker intermolecular forces. Its ketone functionality enables participation in nucleophilic additions or condensations .

- Applications : Useful in synthesizing fused heterocycles or as a ligand in coordination chemistry.

1-Benzyl-1H-pyrrole-2-carbaldehyde

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- Key Features : The benzyl group at the 1-position and the carbaldehyde at the 2-position create a bifunctional scaffold. The electron-donating benzyl group stabilizes the pyrrole ring, while the aldehyde group offers reactivity for condensation (e.g., formation of Schiff bases). This contrasts with the sulfonyl group’s electron-withdrawing nature, which favors electrophilic attack at specific ring positions .

Pyrrole Derivatives with Carboxylic Acid or Brominated Substituents

- Examples : 1H-Pyrrole-2-carboxylic acid, brominated pyrroles (e.g., Methyl 3-((Z)-2-bromobut-2-en-1-yl)-hexahydro-1H-pyrrolo[2,3-D]carbazole).

- Key Features : Carboxylic acid substituents increase hydrophilicity and enable salt formation, while brominated derivatives are pivotal in Suzuki-Miyaura cross-couplings. These functionalities diverge from sulfonyl groups in both reactivity and application scope, emphasizing the tunability of pyrrole-based systems .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|

| 2-(Benzenesulfonyl)-1H-pyrrole | C₁₀H₉NO₂S | 223.25 | Benzenesulfonyl (2-position) | Not reported | High NH acidity; electrophilic substitution |

| 1-(Benzenesulfonyl)-2-nitro-1H-pyrrole | C₁₀H₈N₂O₄S | 252.24 | Benzenesulfonyl, nitro (2-position) | Not reported | Enhanced electrophilicity; nitro reduction |

| 2-Benzoyl-1H-pyrrole | C₁₁H₉NO | 171.20 | Benzoyl (2-position) | 75–77 | Ketone-mediated condensations |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | C₁₂H₁₁NO | 185.22 | Benzyl (1-position), aldehyde (2-position) | Not reported | Schiff base formation; stabilized ring |

Research Findings and Trends

- Synthetic Methods : Regioselective synthesis of sulfonylated pyrroles (e.g., via Pd-catalyzed cross-coupling) highlights the importance of substituent positioning for yield and functional group compatibility .

- Electronic Effects : Benzenesulfonyl groups outperform benzoyl or benzyl groups in directing electrophiles to specific pyrrole positions due to stronger electron withdrawal .

- Stability Considerations: Nitro-substituted sulfonylated pyrroles may exhibit lower thermal stability compared to non-nitrated analogs, necessitating careful handling in synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.